molecular formula C10H6N2S B14757889 [1,3]Thiazolo[5,4-H]quinoline CAS No. 233-94-3

[1,3]Thiazolo[5,4-H]quinoline

Cat. No.: B14757889
CAS No.: 233-94-3
M. Wt: 186.24 g/mol
InChI Key: ZOWMUDMFTLGNIK-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[5,4-H]quinoline is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of fused structures that demonstrate a broad spectrum of potent biological activities, making it a valuable building block for developing novel therapeutic agents. Thiazoloquinoline derivatives are extensively investigated for their antimicrobial properties. Research on closely related analogs has shown that these compounds can exhibit strong, broad-spectrum activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli , as well as the fungus Candida albicans , with some derivatives demonstrating efficacy that surpasses standard drugs like chloramphenicol and cephalothin . The mechanism of action is often associated with the planar structure of the thiazoloquinoline core, which facilitates interactions with microbial targets; molecular docking studies suggest that potent derivatives can act as effective inhibitors of bacterial DNA gyrase . Concurrently, this scaffold is a promising pharmacophore in anticancer research. Certain thiazoloquinoline derivatives are recognized for their DNA-intercalating properties and their ability to inhibit topoisomerase II, a well-established target for chemotherapeutic agents . These mechanisms can trigger apoptotic cell death in cancer cell lines, such as human leukemia K-562 cells, without necessarily causing cell cycle perturbation, highlighting a potentially valuable pathway for cytotoxicity . The structural motif is considered isosteric with 9-anilinoacridines, aiming to retain anticancer efficacy while potentially improving therapeutic profiles . Structure-activity relationship (SAR) studies indicate that incorporating specific lipophilic aromatic systems and electron-withdrawing substituents can significantly enhance biological potency . This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

233-94-3

Molecular Formula

C10H6N2S

Molecular Weight

186.24 g/mol

IUPAC Name

[1,3]thiazolo[5,4-h]quinoline

InChI

InChI=1S/C10H6N2S/c1-2-7-3-4-8-10(12-6-13-8)9(7)11-5-1/h1-6H

InChI Key

ZOWMUDMFTLGNIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)SC=N3)N=C1

Origin of Product

United States

Contextualization Ofnih.govnih.govthiazolo 5,4 H Quinoline Within Fused Heterocyclic Systems

nih.govnih.govThiazolo[5,4-h]quinoline belongs to the larger family of thiazoloquinolines, which are polycyclic aromatic compounds containing both a thiazole (B1198619) and a quinoline (B57606) ring system fused together. The specific nomenclature " nih.govnih.govthiazolo" indicates the attachment points of the thiazole ring, and "[5,4-h]" specifies the fusion position on the quinoline core. This fusion results in a unique electronic and steric arrangement that distinguishes it from its various isomers, such as thiazolo[5,4-f]quinazolines and thiazolo[5,4-b]quinolines.

The synthesis of the parent nih.govnih.govThiazolo[5,4-h]quinoline can be achieved via the Skraup reaction, a classic method for quinoline synthesis, by using 4-aminobenzothiazole as the starting material. johnshopkins.edu This method involves the reaction of the amine with glycerol, sulfuric acid, and an oxidizing agent. The ability to synthesize this core structure opens the door to creating a library of derivatives with diverse substitutions on both the thiazole and quinoline rings, allowing for the exploration of their structure-activity relationships.

The structural uniqueness of nih.govnih.govThiazolo[5,4-h]quinoline lies in the angular fusion of the five-membered thiazole ring with the quinoline system. This geometry can influence the molecule's interaction with biological targets compared to its linear or other angular isomers.

Research Significance of the Thiazoloquinoline Scaffold in Drug Discovery

The thiazoloquinoline scaffold, in its various isomeric forms, is recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The fusion of the electron-rich thiazole (B1198619) ring with the quinoline (B57606) system, a known pharmacophore in its own right, gives rise to a diverse range of biological activities.

Extensive research into isomers of nih.govnih.govThiazolo[5,4-h]quinoline has revealed significant potential in oncology. For instance, derivatives of thiazolo[5,4-f]quinazoline have been extensively studied as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov Similarly, novel thiazole-fused [4,5-g] or [5,4-g]quinazolin-8-ones and their inverted thiazolo[4,5-h] and [5,4-h]quinazolin-8-one derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov While these compounds were not found to be kinase inhibitors, some derivatives exhibited significant growth inhibition of tumor cells. nih.gov

The table below summarizes the cytotoxic activity of some representative thiazolo[5,4-g]quinazolinone derivatives against a panel of human cancer cell lines, illustrating the potential of the broader thiazoloquinoline scaffold.

CompoundHuh7-D12 (IC₅₀, µM)Caco-2 (IC₅₀, µM)HCT-116 (IC₅₀, µM)MCF-7 (IC₅₀, µM)MDA-MB-231 (IC₅₀, µM)MDA-MB-468 (IC₅₀, µM)PC-3 (IC₅₀, µM)
5b 10.2 ± 1.18.9 ± 0.912.5 ± 1.39.8 ± 1.011.3 ± 1.27.5 ± 0.815.1 ± 1.6
6b 15.7 ± 1.612.4 ± 1.318.9 ± 2.014.2 ± 1.516.8 ± 1.711.9 ± 1.220.3 ± 2.1

Data sourced from a study on novel thiazole-fused quinazolinones. nih.gov IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

These findings underscore the importance of the thiazoloquinoline scaffold as a promising platform for the development of novel anticancer agents. The specific biological activities are highly dependent on the isomeric form and the nature of the substituents attached to the core structure.

Overview of Research Directions Fornih.govnih.govthiazolo 5,4 H Quinoline and Its Derivatives

Conventional Synthetic Pathways to the Thiazoloquinoline Ring System

Traditional methods for constructing the quinoline core, which can be subsequently elaborated to form the thiazole ring, have been well-established for over a century. These methods often involve acid-catalyzed cyclization reactions.

Cyclization Reactions for Thiazoloquinoline Formation

The formation of the quinoline ring system is a critical step in the synthesis of thiazoloquinolines. Classical name reactions such as the Skraup, Doebner-von Miller, and Combes syntheses are cornerstones in this regard.

The Skraup reaction , first reported in 1880, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgnumberanalytics.comnrochemistry.comuop.edu.pkiipseries.org This method, while effective, is known for its often violent reaction conditions. wikipedia.orguop.edu.pk By starting with an appropriately substituted aminobenzothiazole, this reaction can be adapted to form the thiazoloquinoline skeleton. For example, the synthesis of thiazolo[5,4-f]quinoline (B15495243) has been achieved via the Skraup reaction using 6-aminobenzothiazole. researchgate.net

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. wikipedia.orgiipseries.orgsynarchive.comslideshare.netclockss.org This reaction offers a more versatile route to substituted quinolines. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism is thought to involve a series of conjugate additions and cyclizations. wikipedia.org

The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines by reacting anilines with β-diketones under acidic conditions. wikipedia.orgyoutube.comyoutube.comyoutube.com The reaction proceeds through a Schiff base intermediate, followed by an acid-catalyzed ring closure. wikipedia.org The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

A more recent approach involves the iodine-mediated desulfurative cyclization of intermediates formed from o-aminothiophenol and 1,3-ynones to yield quinolines. nih.gov This one-pot method proceeds through a Michael addition-cyclization to form a 1,5-benzothiazepine (B1259763) intermediate, which is then desulfurized to the quinoline. nih.gov

These classical cyclization reactions, while foundational, often require harsh conditions and can lead to the formation of byproducts.

Multicomponent Reaction Approaches for the Thiazoloquinoline Moiety

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step, high atom economy, and operational simplicity. nih.govresearchgate.netarabjchem.orgresearchgate.net Several MCRs have been developed for the synthesis of quinoline and fused quinoline systems.

One such example is the synthesis of pyrimido[4,5-b]quinolines through a one-pot reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil, catalyzed by trityl chloride. nih.gov Another approach utilizes L-proline as an organocatalyst for the synthesis of 1H-pyrazolo[3,4-b]quinolines from anilines, aromatic aldehydes, and a pyrazolone (B3327878) derivative. researchgate.net

MCRs offer a convergent and diversity-oriented approach to complex heterocyclic scaffolds. While direct application to researchgate.netwikipedia.orgthiazolo[5,4-h]quinoline is not extensively reported, the principles can be adapted. For instance, a three-component reaction of 5-amino-1,3,4-thiadiazole-2-thiol, aromatic aldehydes, and Meldrum's acid has been used to synthesize researchgate.netwikipedia.orgwikipedia.orgthiadiazolo[3,2-a]pyrimidines, showcasing the potential for building fused thiazole systems via MCRs. tandfonline.com

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This includes the use of microwave irradiation, novel catalysts, and adherence to the principles of green chemistry.

Microwave-Assisted Synthesis of Thiazoloquinoline Derivatives

Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions with fewer side products. nih.govmdpi.comdntb.gov.uanih.gov This technology has been successfully applied to the synthesis of various thiazoloquinazoline and related heterocyclic systems.

For example, the synthesis of thiazolo[5,4-f]quinazoline-2-carbonitriles was achieved through a microwave-assisted thermal Dimroth rearrangement. nih.gov The key intermediate was prepared from 6-aminobenzo[d]thiazole-2,7-dicarbonitrile (B8577816) and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) under microwave irradiation at 70°C, followed by cyclization with various anilines at 118°C, also under microwave heating. nih.gov This method highlights the speed and efficiency of microwave synthesis, with reaction times as short as two minutes. nih.gov

Similarly, the synthesis of 8-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones has been facilitated by microwave technology, showcasing its utility in constructing these complex heterocyclic systems. mdpi.comdntb.gov.ua

Table 1: Examples of Microwave-Assisted Synthesis of Thiazolo-fused Systems

ProductStarting MaterialsReaction ConditionsYieldReference
(E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide6-aminobenzo[d]thiazole-2,7-dicarbonitrile, DMFDMADMF, 70 °C, microwave, 2 min86% nih.gov
Thiazolo[5,4-f]quinazoline-2-carbonitrile derivatives(E)-N'-(2,7-dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide, various anilinesAcetic acid, 118 °C, microwave, 2-45 min70-99% nih.govnih.gov
4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol)Vanillin, dithiooxamide, sodium metabisulfiteL-proline:ethylene (B1197577) glycol (1:50), 130 °C, microwave, 25 min92% mdpi.com

Catalyst-Mediated Approaches in Thiazoloquinoline Synthesis

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with higher selectivity. Various catalytic systems have been employed for the synthesis of quinolines and related heterocycles.

Lewis acids like tin tetrachloride and scandium(III) triflate are effective catalysts for the Doebner-von Miller reaction. wikipedia.org More recently, recyclable catalysts such as Ag(I)-exchanged Montmorillonite K10 have been used for the solvent-free synthesis of quinolines via the Doebner-von Miller reaction, offering good to excellent yields and the ability to reuse the catalyst. clockss.org

Palladium-catalyzed reactions have also been instrumental. For instance, a regioselective cyclization to form thiazolo[4,5-g] and thiazolo[5,4-g]quinazolines was achieved using a PdCl2/CuI catalytic system. nih.gov Organocatalysis has also emerged as a powerful, metal-free alternative. L-proline, for example, has been used to catalyze the one-pot synthesis of 1H-pyrazolo[3,4-b]quinolines. researchgate.net The synthesis of researchgate.netwikipedia.orgnih.govtriazolo[1,5-a]quinoline-3-carboxamides has been promoted by organocatalysts like diethylamine (B46881) or DBU, showcasing a metal-free approach. researchgate.net

Table 2: Examples of Catalyst-Mediated Synthesis of Quinolines and Fused Analogues

ProductStarting MaterialsCatalyst/ReagentsYieldReference
Substituted QuinolinesSubstituted anilines, cinnamaldehydeAg(I)-exchanged Montmorillonite K10Good to excellent clockss.org
Thiazolo[4,5-g] and Thiazolo[5,4-g]quinazolinesSubstituted aminoquinazolines, Appel saltPdCl2, CuIUp to 70% nih.gov
Pyrimido[4,5-b]quinolinesAldehyde, dimedone, 6-amino-1,3-dimethyluracilTrityl chlorideNot specified nih.gov
1H-Pyrazolo[3,4-b]quinolinesAniline, aromatic aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-oneL-prolineHigh researchgate.net

Green Chemistry Principles in Thiazoloquinoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. arabjchem.orgdntb.gov.uaresearchgate.net This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

The use of ultrasonic irradiation is one such green approach, which has been employed for the catalyst-free synthesis of tetrahydro-1H-pyrazolo-[3,4-b]-quinolin-5(4H)-ones. dntb.gov.ua This method often leads to shorter reaction times and higher yields compared to conventional heating.

Solvent selection is another key aspect of green chemistry. The synthesis of thiazolo[5,4-d]thiazoles has been achieved in deep eutectic solvents (DESs), such as a mixture of L-proline and ethylene glycol, which are considered greener alternatives to traditional organic solvents. mdpi.com These reactions can be performed with both conventional heating and microwave irradiation, with the latter providing higher yields in shorter times. mdpi.com

The development of catalyst-free and solvent-free multicomponent reactions further aligns with green chemistry principles. For example, the synthesis of 2-amino-4H-benzo[g]chromenes has been achieved in aqueous ethanol (B145695) under ultrasound irradiation without a catalyst. dntb.gov.ua These examples, while not directly for researchgate.netwikipedia.orgthiazolo[5,4-h]quinoline, demonstrate the growing trend towards sustainable synthetic methodologies that could be applied to its synthesis.

Chemical Functionalization and Derivatization of theresearchgate.netorganic-chemistry.orgThiazolo[5,4-H]quinoline Core

Detailed research on the direct chemical functionalization and derivatization of the researchgate.netorganic-chemistry.orgthiazolo[5,4-h]quinoline core is limited in the current scientific literature. However, the reactivity of this heterocyclic system can be predicted by considering the well-established chemistry of its constituent quinoline and thiazole rings. The electronic properties of these two fused aromatic systems will dictate the regioselectivity of electrophilic and nucleophilic substitution reactions.

The quinoline moiety is an electron-deficient system, which influences its reactivity. researchgate.net Electrophilic substitution reactions on the quinoline ring typically occur on the benzene (B151609) portion, as it is more electron-rich than the pyridine (B92270) ring. researchgate.nettutorsglobe.comquimicaorganica.org Specifically, positions 5 and 8 are the most favored sites for electrophilic attack. uop.edu.pkquimicaorganica.org This is due to the greater stability of the cationic intermediate formed during the substitution at these positions. Therefore, it is anticipated that reactions such as nitration, halogenation, and sulfonation of researchgate.netorganic-chemistry.orgthiazolo[5,4-h]quinoline would preferentially occur at the C5 and C8 positions of the quinoline part of the molecule.

Conversely, nucleophilic substitution reactions on the quinoline ring are favored on the electron-deficient pyridine ring, primarily at positions 2 and 4. researchgate.nettutorsglobe.com The presence of the fused thiazole ring at the 4-position of the quinoline system in the target molecule would likely influence this reactivity.

The thiazole ring itself is known to undergo a variety of chemical transformations. nih.govnih.gov The C2 position of the thiazole ring is particularly susceptible to deprotonation, forming a nucleophilic center that can react with various electrophiles. nih.gov This suggests that the C2 position of the thiazole moiety in researchgate.netorganic-chemistry.orgthiazolo[5,4-h]quinoline could be a potential site for derivatization.

While specific experimental data on the functionalization of researchgate.netorganic-chemistry.orgthiazolo[5,4-h]quinoline is scarce, the known reactivity patterns of quinoline and thiazole provide a strong foundation for predicting its chemical behavior and for the design of future synthetic strategies to access novel derivatives of this intriguing heterocyclic system. researchgate.net

Antineoplastic and Anticancer Activities of Thiazoloquinolines

The fused heterocyclic scaffold of thiazoloquinoline has emerged as a significant pharmacophore in the development of novel antineoplastic agents. Derivatives of nih.govnih.govThiazolo[5,4-H]quinoline have demonstrated considerable cytotoxic and antiproliferative effects across a range of cancer cell lines, operating through diverse and targeted pharmacological mechanisms.

Mechanisms of Cytotoxicity in Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest)

The cytotoxic effects of thiazoloquinoline derivatives are frequently attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, the derivative 9-[(3-chloro)phenylamine]-2-[3-(diethylamine)propylamine]thiazolo[5,4-b]quinoline, also known as D3CLP, is a potent cytotoxic agent that triggers apoptosis in leukemia cells. iiarjournals.org This induction of apoptosis is a key mechanism for eliminating malignant cells without causing widespread inflammation. Studies have shown that treatment with certain thiazoloquinoline derivatives leads to the activation of effector caspases, which are crucial enzymes in the apoptotic cascade. iiarjournals.org

In addition to apoptosis, some thiazoloquinoline derivatives exert their anticancer effects by causing cell cycle arrest. This prevents cancer cells from progressing through the stages of division, thereby halting their proliferation. For example, a quinolone derivative has been shown to cause G2/M phase cell cycle arrest in PC-3 cells. ekb.eg Another quinoline-based thiazolidinone derivative was found to arrest the cell cycle at the G2 and S-phases in colon cancer cells. nih.gov This disruption of the cell cycle is a critical mechanism for controlling tumor growth.

The induction of apoptosis and cell cycle arrest by these compounds can be mediated by various signaling pathways. For example, some derivatives have been shown to up-regulate the expression of apoptotic proteins like caspase-3 and the tumor suppressor protein p53, while down-regulating proliferative proteins such as VEGF, PCNA, and Ki67. nih.gov The modulation of these key cellular proteins underscores the targeted nature of the cytotoxic effects of these compounds.

Enzyme and Receptor Target Modulation in Oncogenesis (e.g., Topoisomerase II, Tyrosine Kinase Receptors, Microtubule Polymerization)

A primary mechanism through which thiazoloquinoline derivatives exhibit anticancer activity is the inhibition of topoisomerase II (Topo II). nih.govnih.gov This enzyme is vital for DNA replication and repair in rapidly dividing cancer cells. By inhibiting Topo II, these compounds can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. nih.gov The structural similarities between some thiazoloquinoline derivatives and known Topo II inhibitors like m-amsacrine support this mechanism of action. iiarjournals.org

Another significant target for these compounds is the family of tyrosine kinase receptors, particularly the epidermal growth factor receptor (EGFR). nih.govbwise.krijbbb.org EGFR plays a crucial role in cell proliferation, and its overactivity is a hallmark of many cancers. bwise.krekb.egresearchgate.net Thiazoloquinoline derivatives have been designed to act as EGFR inhibitors, blocking the signaling pathways that lead to cancer cell growth and survival. nih.govbwise.kr For instance, certain quinazoline-based thiazole derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR. bwise.kr

Furthermore, some thiazoloquinoline derivatives have been found to interfere with microtubule polymerization. nih.govmdpi.com Microtubules are essential components of the cytoskeleton and are critical for cell division. By disrupting the dynamics of microtubule assembly and disassembly, these compounds can arrest cancer cells in mitosis, leading to cell death. nih.govmdpi.com This mechanism is similar to that of well-established anticancer drugs like the vinca (B1221190) alkaloids and taxanes. nih.govcapes.gov.br

Selective Antiproliferative Effects on Cancer Cell Lines

A noteworthy characteristic of many thiazoloquinoline derivatives is their selective cytotoxicity towards cancer cells, with comparatively lower toxicity to normal, healthy cells. iiarjournals.org This selectivity is a crucial factor in the development of effective and safe cancer therapies. For example, the derivative D3CLP has been shown to be highly cytotoxic to leukemia cells while exhibiting low toxicity towards non-tumoral cells. iiarjournals.org

The antiproliferative effects of these compounds have been demonstrated across a variety of cancer cell lines. Studies have reported significant activity against leukemia, breast cancer, cervical cancer, colon cancer, lung cancer, and glioblastoma cell lines. iiarjournals.orgnih.govrsc.orgnih.gov The potency of these derivatives can vary depending on the specific chemical substitutions on the thiazoloquinoline scaffold and the type of cancer cell being targeted. For instance, compounds with a diethylaminopropylamino group and a chlorine atom at the 4'-position of the anilino ring were found to be particularly cytotoxic. nih.gov

The table below summarizes the cytotoxic activity of selected thiazoloquinoline derivatives against various cancer cell lines, highlighting their IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4c HL-60 (Leukemia)2.41 rsc.org
Compound 4e HT29 (Colon Cancer)4.7 nih.gov
Compound 4e MDA-MB231 (Breast Cancer)4.6 nih.gov
Compound 7 HCT-116 (Colon Cancer)7.43 nih.gov
Compound 4i MCF-7 (Breast Cancer)2.86 bwise.krresearchgate.net
Compound 4i HepG2 (Liver Cancer)5.91 bwise.krresearchgate.net
Compound 4i A549 (Lung Cancer)14.79 bwise.krresearchgate.net
BAPPN HepG2 (Liver Cancer)3.3 (µg/mL) nih.gov
BAPPN MCF-7 (Breast Cancer)3.1 (µg/mL) nih.gov
BAPPN A549 (Lung Cancer)9.96 (µg/mL) nih.gov

Antimicrobial Spectrum and Underlying Mechanisms

In addition to their anticancer properties, derivatives of the nih.govnih.govThiazolo[5,4-H]quinoline scaffold have demonstrated a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal effects. These properties are attributed to specific interactions with essential microbial enzymes and biosynthetic pathways.

Antibacterial Activity through DNA Gyrase and Topoisomerase IV Inhibition

A key mechanism underlying the antibacterial action of thiazoloquinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govnih.govmdpi.com These enzymes are essential for bacterial DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. The action of these compounds is analogous to that of the well-established quinolone class of antibiotics. nih.gov

Studies have shown that certain thiazoloquinoline derivatives can effectively inhibit the supercoiling activity of DNA gyrase. nih.govresearchgate.net This inhibition disrupts the normal topological state of bacterial DNA, leading to a bactericidal effect. The structural similarity between the thiazoloquinoline scaffold and known DNA gyrase inhibitors supports this proposed mechanism. nih.gov Furthermore, molecular docking studies have provided insights into the binding interactions between these derivatives and the active sites of DNA gyrase and topoisomerase IV. nih.govmdpi.com

The antibacterial spectrum of these compounds includes both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown good activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. mdpi.com The potency of these compounds can be influenced by the specific substituents on the thiazoloquinoline core.

Antifungal Properties and Ergosterol (B1671047) Biosynthesis Interference

Thiazoloquinoline derivatives have also exhibited promising antifungal activity against a range of pathogenic fungi, including various Candida species. nih.govscielo.br The primary mechanism of their antifungal action is believed to be the interference with ergosterol biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

These compounds are thought to inhibit key enzymes in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14α-demethylase. nih.gov This mode of action is similar to that of the azole class of antifungal drugs. nih.gov In silico studies, including molecular docking, have been used to investigate the binding of quinoline derivatives to enzymes involved in ergosterol synthesis, providing a basis for their antifungal effects. nih.gov

The antifungal activity of these derivatives has been demonstrated against clinically relevant fungal pathogens. For example, certain compounds have shown efficacy against Candida albicans, Candida glabrata, and Candida parapsilopsis. scielo.br The development of new antifungal agents with novel mechanisms of action is crucial due to the increasing incidence of drug-resistant fungal infections. nih.gov

Anti-inflammatory Efficacy and Immunomodulatory Pathways

nih.govnih.govThiazolo[5,4-h]quinoline derivatives have shown notable potential in modulating the inflammatory response through various mechanisms. Their ability to interfere with key cellular and enzymatic processes involved in inflammation underscores their therapeutic promise.

Inhibition of Neutrophil Respiratory Burst

Neutrophils play a crucial role in the innate immune response and are primary mediators of inflammation. nih.gov A key function of neutrophils is the respiratory burst, a process involving the rapid release of reactive oxygen species (ROS) to eliminate pathogens. nih.gov However, excessive or prolonged neutrophil activation can lead to tissue damage. nih.gov Certain molecules have been shown to inhibit this neutrophil respiratory burst. For instance, gamma-linolenic acid (GLA) has been found to inhibit the neutrophil respiratory burst at concentrations above 50 µmol/L and can abolish cytokine priming at concentrations as low as 1 µmol/L. nih.gov While direct studies on nih.govnih.govthiazolo[5,4-h]quinoline derivatives' effects on neutrophil respiratory burst are not extensively detailed in the provided context, the broader class of quinoline derivatives has been investigated for anti-inflammatory properties, suggesting a potential area for future research into this specific mechanism.

Modulation of Inflammatory Enzyme Activity

The inflammatory cascade is mediated by various enzymes whose modulation can control the inflammatory response. Quinoline derivatives have been shown to exert anti-inflammatory effects by targeting such enzymes. For instance, certain quinoline-thiazolidinedione hybrids have been synthesized and shown to modulate cytokines involved in inflammation. nih.gov Specifically, compounds like LPSF/ZKD2 and LPSF/ZKD7 significantly decreased the concentration of IFN-γ and TNF-α. nih.gov Another derivative, LPSF/ZKD4, was found to reduce IL-6 expression. nih.gov These effects are partly attributed to their interaction with targets like PPARγ and COX-2. nih.gov Furthermore, other quinoline derivatives have demonstrated the ability to reduce nitric oxide (NO) production and the expression of inflammatory mediators like interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB). nih.gov The development of multi-target inhibitors, such as 1,2,4-triazine-quinoline hybrids, has shown promise in dually inhibiting COX-2 and 15-LOX, key enzymes in the inflammatory pathway. nih.gov

Diverse Enzyme Inhibition Profiles of Thiazoloquinoline Compounds

The versatility of the thiazoloquinoline scaffold is further highlighted by its ability to inhibit a range of enzymes implicated in various diseases, from neurodegenerative disorders to coagulation abnormalities.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are crucial in the management of Alzheimer's disease. Research into 4H-pyrano[2,3-b]quinoline derivatives has revealed their capacity to inhibit acetylcholinesterase (AChE), albeit with mild potency. nih.gov These compounds also exhibit neuroprotective properties by mitigating calcium ion influx and protecting against free radical-induced neuronal death. nih.gov This dual action of AChE inhibition and neuroprotection makes them interesting candidates for further development in the context of neurodegenerative diseases.

Kinase Inhibition (e.g., DYRK1A, CDK5, CK1, GSK3)

A significant area of research for thiazolo[5,4-f]quinazoline derivatives has been their potent inhibition of various kinases. nih.gov A library of these compounds demonstrated inhibitory activity against a panel of four serine/threonine kinases: dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), cyclin-dependent kinase 5 (CDK5), casein kinase 1 (CK1), and glycogen (B147801) synthase kinase 3 (GSK3). nih.gov Notably, compounds designated as 7i, 8i, and 9i were found to inhibit DYRK1A with IC50 values in the low nanomolar range (40, 47, and 50 nM, respectively). nih.gov The angular thiazolo[5,4-f]quinazolin-9-one I also shows submicromolar IC50 values for DYRK1A kinase. mdpi.com Furthermore, a derivative known as EHT 1610 exhibits excellent affinity for the DYRK family with IC50 values in the nanomolar range. mdpi.com In a different study, nih.govnih.govnih.govtriazolo[4,5-c]quinoline derivatives were identified as a new class of Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors, with one of the most potent compounds, A011, having an IC50 value of 1.0 nM against ATM. nih.gov

Below is a data table summarizing the kinase inhibition profiles of selected thiazoloquinoline derivatives.

CompoundTarget KinaseIC50 (nM)
7iDYRK1A40
8iDYRK1A47
9iDYRK1A50
A011ATM1.0

Exploration of Other Relevant Biological Targets

Research into isomers and analogues of nih.govnih.govThiazolo[5,4-H]quinoline has identified several key biological targets, primarily in the areas of cancer and infectious diseases. The fusion of a thiazole ring to a quinoline or quinazoline (B50416) nucleus creates a scaffold that has proven to be a fertile ground for the discovery of potent and selective inhibitors of various enzymes and proteins.

Derivatives of the closely related thiazolo[5,4-f]quinazoline scaffold have emerged as potent multi-target inhibitors of several serine/threonine kinases implicated in the pathology of neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Notably, these compounds have demonstrated significant inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), cyclin-dependent kinase 5 (CDK5), casein kinase 1 (CK1), and glycogen synthase kinase 3 (GSK3). nih.govnih.gov Certain derivatives of thiazolo[5,4-f]quinazoline have exhibited exceptional potency, with IC50 values in the nanomolar range against DYRK1A. nih.gov The angular geometry of these V-shaped molecules is thought to facilitate optimal binding within the catalytic pocket of these kinases. mdpi.com

In a different structural orientation, derivatives of nih.govnih.govthiazolo[4,5-b]pyridines have been investigated as a novel class of acyl-ACP thioesterase inhibitors. beilstein-journals.org These compounds have shown promise for their herbicidal activity against commercially important weeds. beilstein-journals.org

Furthermore, the broader class of thiazole derivatives is recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov For instance, some thiazole-containing compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. nih.gov The thiazole ring in these molecules can act as a crucial pharmacophoric element, participating in hydrogen bonding and π-π stacking interactions within the receptor's active site. nih.gov Other research has pointed to the potential of thiazole derivatives to act as inhibitors of poly(ADP-ribose) polymerase (PARP), enzymes critical for DNA repair, suggesting a role in sensitizing cancer cells to therapy. mdpi.com

The investigation of thiazolo[4,5-b]quinoxaline derivatives has also shown promise, with predictions of good antibacterial activity. johnshopkins.edu This highlights the potential of the thiazolo-quinoxaline scaffold as a source of new anti-infective agents.

The table below summarizes the biological targets identified for various thiazolo-quinoline and related heterocyclic derivatives.

Compound ClassDerivative(s)Biological Target(s)Observed Activity
Thiazolo[5,4-f]quinazolines7i, 8i, 9iDYRK1A, GSK3α/βPotent inhibition with IC50 values in the double-digit nanomolar range for DYRK1A. nih.gov
Thiazolo[5,4-f]quinazolin-9(8H)-onesSeries 12 and 13 derivativesCDK5, CK1, GSK-3, DYRK1A, CLK1Promising multi-target inhibitors for kinases involved in Alzheimer's disease. nih.gov
nih.govnih.govThiazolo[4,5-b]pyridinesN-acylated 2,3-dihydro derivativesAcyl-ACP thioesteraseGood inhibitory activity and strong herbicidal effects. beilstein-journals.org
ThiazoloquinolinesGeneralVEGFR-2Potential as inhibitors, with the thiazole ring contributing to binding affinity. nih.gov
Pyridine-Thiazole HybridsCompounds 3 and 4PARP1Cytotoxic activity in tumor cells, suggesting a mechanism related to inducing genetic instability. mdpi.com
Thiazolo[4,5-b]quinoxalinesGeneralBacterial targetsPredicted good antibacterial activity. johnshopkins.edu

Structure Activity Relationship Sar Studies and Molecular Design Of 1 2 Thiazolo 5,4 H Quinoline Derivatives

Elucidation of Key Structural Features for Enhanced Biological Potency

No information is available regarding the key structural features of researchgate.netresearchgate.netThiazolo[5,4-H]quinoline derivatives that are essential for enhanced biological potency. Structure-activity relationship studies for this specific isomer have not been reported in the reviewed scientific literature.

Impact of Substituent Effects on Pharmacological Profiles

There is no available data on how different substituents on the researchgate.netresearchgate.netThiazolo[5,4-H]quinoline core influence its pharmacological profile. Research on the effects of electron-donating or electron-withdrawing groups, lipophilicity, and steric factors has not been published for this specific compound.

Conformational Analysis and its Correlation with Activity

No studies on the conformational analysis of researchgate.netresearchgate.netThiazolo[5,4-H]quinoline and its correlation with biological activity have been found. Information regarding the preferred spatial arrangement of this molecule and how it influences its interaction with biological targets is currently unavailable.

In Silico Exploration of rsc.orgresearchgate.netThiazolo[5,4-H]quinoline: A Field Awaiting Discovery

A comprehensive literature search reveals a notable absence of specific research into the computational chemistry and in silico applications of the precise heterocyclic scaffold, rsc.orgresearchgate.netThiazolo[5,4-H]quinoline. While the broader family of thiazoloquinolines has been the subject of various computational studies, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening, these investigations have focused on other isomers such as thiazolo[5,4-f]quinoline (B15495243), thiazolo[5,4-b]quinoline, and thiazolo[4,5-g]quinazoline.

This lack of dedicated research on the rsc.orgresearchgate.netThiazolo[5,4-H]quinoline isomer means that a detailed analysis of its specific ligand-protein interactions, binding affinities, and structure-activity relationships, as well as its potential as a lead compound, remains an unexplored area of medicinal chemistry. The following sections, therefore, highlight the methodologies and approaches that are commonly applied to other thiazoloquinoline isomers, which could serve as a roadmap for future computational investigations into the rsc.orgresearchgate.netThiazolo[5,4-H]quinoline scaffold.

Advanced Characterization and Analytical Methodologies For 1 2 Thiazolo 5,4 H Quinoline

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopy is the cornerstone for determining the molecular structure of novel compounds. Each technique provides unique pieces of the structural puzzle, and together they allow for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For quinoline (B57606) derivatives, ¹H NMR spectra show characteristic chemical shifts for the aromatic protons. nih.gov For instance, in studies of related 1,2,4-triazolo[4,3-a]quinoline derivatives, protons on the quinoline ring typically appear in the δ 6.8–8.7 ppm range. ualberta.ca The specific shifts and coupling constants allow for the precise assignment of each proton in the heterocyclic system. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between protons and carbons, which is essential for confirming the fusion pattern of the thiazole (B1198619) and quinoline rings. nih.gov

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Related Triazolo[4,3-a]quinoline Derivative

Data sourced from a study on 5-(4-Methylphenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline. ualberta.ca

Atom TypeChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
¹H NMR
CH₂3.47m, J = 7.5
CH4.34t, J = 7.5
CH₃2.34s
Aromatic-H7.01-7.49m
H-1 (Triazole)8.69s
¹³C NMR
CH₃21.02-
CH₂28.54-
CH42.03-
Aromatic/Heteroaromatic C116.81 - 149.76-

Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions from the target molecules. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and inducing fragmentation, the pattern of which serves as a fingerprint for the compound's structure.

For fused N-heterocycles, fragmentation often involves characteristic cross-ring cleavages. rsc.org In studies of related thiazolo[3,2-a]pyrimidines, fragmentation typically begins with the cleavage of the less stable thiazole ring, followed by the decomposition of the pyrimidine (B1678525) ring. sapub.org For tetrazole-containing heterocycles, a characteristic loss of N₂ or HN₃ is often observed, providing a clear marker for that specific ring system. lifesciencesite.com This systematic fragmentation helps to confirm the identity and arrangement of the fused heterocyclic rings in structures like iucr.orgnih.govThiazolo[5,4-H]quinoline.

Interactive Table 2: Key IR Absorption Bands for Quinoline

Data represents typical ranges for the quinoline ring system. astrochem.orgresearchgate.net

Vibrational ModeFrequency Range (cm⁻¹)Description
C-H Stretch (Aromatic)3000 - 3100Stretching of C-H bonds on the rings
C=C Stretch (Aromatic)1570 - 1630Skeletal vibrations of the aromatic rings
C=N Stretch~1500Stretching of the carbon-nitrogen double bond
C-H Bend (Out-of-Plane)600 - 850Bending vibrations of ring C-H bonds

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is indispensable for separating the target compound from starting materials, byproducts, and solvents, as well as for assessing its purity.

Column Chromatography For the purification of newly synthesized thiazoloquinoline derivatives, column chromatography using silica (B1680970) gel is a standard and effective method. nih.gov Researchers select an appropriate solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, to achieve separation based on the polarity differences between the components in the crude reaction mixture. nih.govnih.gov The progress of the separation is typically monitored by Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) HPLC is a high-resolution chromatographic technique used for both the final purification (preparative HPLC) and, more commonly, for the precise determination of purity (analytical HPLC). The method can separate complex mixtures of isomers with high efficiency. nih.gov For instance, pH-zone-refining counter-current chromatography, a related liquid-liquid technique, has been successfully used to separate highly polar sulfonated quinoline derivatives with purities exceeding 99%. ualberta.ca Analytical HPLC, often coupled with a UV detector, provides a quantitative measure of purity by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods determine the chemical connectivity of a molecule, X-ray crystallography provides an unambiguous, three-dimensional picture of the molecule's structure in the solid state. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the precise positions of each atom, as well as bond lengths and angles.

For the closely related isomer, 2H- iucr.orgnih.govThiazolo[5,4,3-ij]quinolin-3-ium chloride monohydrate, single-crystal X-ray analysis has provided definitive structural proof. iucr.orgnih.gov The analysis revealed the planarity of the tricyclic cation and detailed how the molecules pack together in the crystal lattice, showing π-stacking interactions between adjacent cations with a plane-to-plane separation of approximately 3.34 Å. iucr.org Such data is invaluable for understanding intermolecular interactions and for computational modeling studies. The structure of various other related quinoline and thiazole-fused heterocycles has also been confirmed using this powerful technique. nih.govresearchgate.netbeilstein-journals.org

Interactive Table 3: Selected Crystallographic Data for 2H- iucr.orgnih.govThiazolo[5,4,3-ij]quinolin-3-ium chloride monohydrate

Data obtained from single-crystal X-ray diffraction analysis. iucr.orgnih.gov

ParameterValue
Chemical FormulaC₁₀H₈NS⁺ · Cl⁻ · H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2345 (9)
b (Å)7.9103 (9)
c (Å)18.571 (2)
β (°)99.112 (4)
Volume (ų)1050.4 (2)
π-Stacking Distance (Å)3.338 (4) – 3.356 (4)

Future research on nih.govmdpi.comThiazolo[5,4-H]quinoline and its related isomers is poised to unlock new therapeutic potentials by leveraging advanced chemical synthesis, in-depth biological investigation, and targeted drug design. The inherent versatility of the thiazoloquinoline scaffold makes it a foundation for developing novel agents against a range of diseases. nih.govmdpi.compurdue.edu

Q & A

What synthetic methodologies are most effective for constructing the [1,3]thiazolo[5,4-h]quinoline core in basic research?

Answer: The core can be synthesized via:

  • Microwave-assisted one-pot reactions using pyrazole-4-carbaldehydes and dithiooxamide, achieving rapid cyclization under controlled thermal conditions .
  • Cyclodehydration of α-thiocyanatoketones , which proceeds through tandem hydration and cyclodehydration steps, yielding fused thiazoloquinoline derivatives (e.g., thiazolo[5,4-c]quinoline-2,4-dione) .
  • Multi-step protocols involving condensation of 5-aminoquinoline derivatives with orthoesters or thioureas, followed by cyclization in acetonitrile with catalytic acetic acid .

How can researchers optimize multi-component reactions for introducing diverse substituents to the thiazoloquinoline scaffold?

Answer (Advanced):

  • Orthogonal protection strategies : Use tert-butoxycarbonyl (Boc) or benzyl groups to selectively functionalize positions 2 and 9 while avoiding cross-reactivity .
  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or metal catalysts (e.g., Pd/C) to improve yields in Suzuki-Miyaura coupling for aryl/heteroaryl substitutions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, critical for sterically hindered substitutions .

What advanced techniques are recommended for structural characterization of thiazoloquinoline derivatives?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) to resolve hydrogen-bonding networks and π-stacking interactions, critical for understanding packing motifs (e.g., intramolecular N–H⋯N bonds in ethyl 3-anilino derivatives) .
  • DFT calculations : Validate experimental bond lengths and angles, particularly for tautomeric forms or charge-transfer complexes .

How should researchers design experiments to evaluate the biological activity of thiazoloquinoline derivatives?

Answer:

  • In vitro cytotoxicity assays : Use MTT/PRO assays with IC50 determination against cancer cell lines (e.g., HeLa, MCF-7), comparing substituent effects (e.g., 2-position aliphatic amines enhance activity) .
  • DNA intercalation studies : Employ UV-vis titration and ethidium bromide displacement assays to quantify binding constants (Ka). Correlate with molecular docking (AutoDock Vina) to predict binding modes in DNA grooves .
  • Dose-response validation : Test derivatives at 0.1–100 μM ranges to identify non-linear toxicity profiles .

How can conflicting data on structure-activity relationships (SAR) be resolved in thiazoloquinoline research?

Answer (Advanced):

  • Meta-analysis of substituent effects : Compare datasets across studies (e.g., 2-position substituents favoring cytotoxicity vs. 9-position modifications showing negligible effects) .
  • Free-Wilson vs. Hansch analysis : Deconvolute electronic (Hammett σ) and steric (Taft Es) parameters to distinguish substituent contributions .
  • Dose-dependent reversibility tests : Confirm whether cytotoxicity is due to DNA intercalation or off-target effects (e.g., topoisomerase inhibition) .

What challenges arise in crystallographic refinement of thiazoloquinoline derivatives, and how can they be mitigated?

Answer:

  • Disorder modeling : Address rotational disorder in flexible substituents (e.g., ethyl groups) using PART instructions in SHELXL .
  • Twinning in low-symmetry crystals : Apply TWIN/BASF commands for hemihedral twinning, common in monoclinic systems .
  • Solvent masking : Use SQUEEZE (PLATON) to model poorly resolved solvent molecules in porous crystals .

What non-pharmacological applications of thiazoloquinoline derivatives are emerging in advanced materials science?

Answer:

  • Organic photovoltaics (OPVs) : Thiazolo[5,4-d]thiazole (TzTz) derivatives exhibit strong π-π stacking, improving charge mobility in polymer solar cells (PCE > 10%) .
  • Charge-transport layers : Blade-coating TzTz-based polymers from green solvents (e.g., 2-methyl-THF) reduces toxicity in device fabrication .
  • Electron-deficient moieties : Incorporate TzTz into donor-acceptor copolymers to tune bandgaps (1.5–2.2 eV) for near-infrared OLEDs .

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